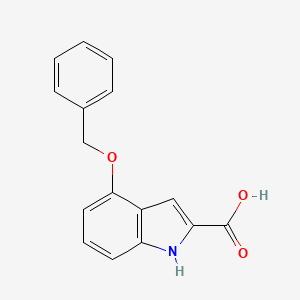

4-(benzyloxy)-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370751 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39731-09-4 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Functionalized Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid

In the landscape of modern synthetic chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. However, the true potential of this scaffold is unlocked through precise functionalization. This compound (CAS: 39731-09-4) represents a masterful convergence of strategic chemical design. It is not merely a molecule; it is a versatile platform, engineered with three distinct points of reactivity that offer chemists a powerful toolkit for molecular elaboration. The carboxylic acid at the C2 position provides a handle for amide coupling and other transformations, the benzyloxy group at C4 serves as a protected phenol, and the indole nitrogen allows for further substitution. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this pivotal intermediate, offering both foundational knowledge and field-proven insights for researchers at the forefront of chemical innovation.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the bedrock of its effective application. This compound is a stable, crystalline solid, whose characteristics are dictated by the interplay of its constituent functional groups.

Identity and Physical Properties

The compound's physical state and stability under standard conditions make it a reliable reagent in a laboratory setting. The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding via the carboxylic acid and indole N-H groups.

| Property | Value | Source(s) |

| IUPAC Name | 4-(phenylmethoxy)-1H-indole-2-carboxylic acid | [1] |

| CAS Number | 39731-09-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO₃ | [2][4] |

| Molecular Weight | 267.28 g/mol | [2][3][4] |

| Appearance | Yellow to tan crystalline powder | [2] |

| Melting Point | 241-242 °C | [3] |

| Purity | Typically ≥95% (by NMR) | [2] |

| Predicted pKa | 4.51 ± 0.30 | [3] |

| Storage | Store refrigerated at 0-8 °C | [2] |

Molecular Structure and Spectroscopic Fingerprint

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The predicted spectral features provide a clear fingerprint for structure verification and purity assessment.

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Indole N-H | ~11.8 ppm (broad singlet) | Deshielded proton on nitrogen in an aromatic system.[5] |

| Carboxyl O-H | ~12.0 ppm (very broad singlet) | Highly deshielded acidic proton, subject to hydrogen bonding.[6] | |

| Indole protons | 7.0 - 7.7 ppm (multiplets) | Protons on the aromatic indole core.[5] | |

| Benzyl Phenyl protons | 7.3 - 7.5 ppm (multiplet) | Standard aromatic region for the monosubstituted phenyl ring. | |

| Benzyl CH₂ | ~5.2 ppm (singlet) | Protons adjacent to an oxygen atom and an aromatic ring. | |

| ¹³C NMR | Carboxyl C=O | 165 - 175 ppm | Characteristic region for carboxylic acid carbons.[6] |

| Aromatic Carbons | 100 - 158 ppm | Includes carbons from both the indole and phenyl rings. | |

| Benzyl CH₂ | ~70 ppm | Aliphatic carbon attached to an oxygen atom. | |

| IR Spectroscopy | Carboxyl O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the acid dimer.[6] |

| Carboxyl C=O stretch | 1710 - 1760 cm⁻¹ (strong) | Strong, sharp absorption typical for a carbonyl group in a carboxylic acid.[6] | |

| C-O stretch | 1210 - 1320 cm⁻¹ | Stretching vibration of the ether and carboxylic acid C-O bonds. | |

| Mass Spec. | [M-H]⁻ or [M+H]⁺ | 266.08 or 268.09 m/z | Expected parent ions in negative or positive ESI mode, respectively. |

Synthesis and Purification Workflow

The most common and reliable laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, a process known as saponification. This approach is favored for its high yield and the ease of purification of the final product.

Protocol 2.1: Saponification of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

This protocol describes a self-validating system where the successful outcome—precipitation of a clean product upon acidification—confirms the completion of the reaction.

-

Expertise & Rationale: The choice of a mixed ethanol/water solvent system is critical. Ethanol ensures the solubility of the starting ester, while water is necessary to dissolve the sodium hydroxide and facilitate the hydrolysis reaction. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Base Addition: Add sodium hydroxide (2.0 - 3.0 eq) to the suspension. The excess base ensures the complete conversion of the ester.

-

Hydrolysis: Heat the mixture to reflux and maintain for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Acidification: Cool the reaction mixture to room temperature. Slowly add a solution of concentrated hydrochloric acid or 2M HCl while stirring. The causality here is critical: protonation of the intermediate sodium carboxylate salt drastically reduces its aqueous solubility, causing the desired carboxylic acid to precipitate out of the solution. Continue addition until the pH of the solution is approximately 2.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to remove any non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Chemical Reactivity: A Trifecta of Functional Handles

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. This allows for selective transformations and the construction of complex molecular architectures.

Reactions at the Carboxylic Acid Group

-

Esterification: The conversion to esters is fundamental for modifying solubility or protecting the acid functionality. The Steglich esterification is a particularly robust method.

-

Protocol 3.1.1 - Steglich Esterification:

-

Dissolve the indole acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

-

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This catalytic cycle makes the reaction highly efficient, even with sterically hindered alcohols.[7]

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the ester.

-

-

-

Amidation: The formation of amide bonds is arguably the most critical reaction in medicinal chemistry. This compound is an excellent substrate for coupling with various amines to generate libraries of potential drug candidates.[8][9]

-

Protocol 3.1.2 - Amide Coupling with EDAC/HOBt:

-

Dissolve the indole acid (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in an aprotic solvent like Dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDAC, 1.2 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir at room temperature for 12-24 hours.

-

Trustworthiness: This protocol is a self-validating system. The use of coupling agents like EDAC with additives like HOBt minimizes side reactions and racemization (if chiral amines are used), ensuring the formation of the desired amide bond with high fidelity.

-

Work-up typically involves dilution with water and extraction with an organic solvent like ethyl acetate.

-

-

Reactions Involving the Indole Core and Substituents

-

Decarboxylation: Removal of the carboxylic acid group provides access to 4-benzyloxyindole, itself a valuable building block.[10]

-

Rationale: This reaction is typically achieved by heating the carboxylic acid in a high-boiling point polar aprotic solvent, such as DMF or quinoline, sometimes with a copper catalyst.[11][12] The reaction proceeds via a concerted mechanism or a zwitterionic intermediate, driven by the thermodynamic stability of the resulting indole and the release of CO₂ gas.[12]

-

-

Debenzylation: The benzyl group is a common protecting group for phenols. Its removal unmasks the 4-hydroxy functionality, which can be a key pharmacophore or a site for further derivatization.

-

Rationale: Catalytic hydrogenation is the standard method for debenzylation. Reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate efficiently cleaves the benzyl ether C-O bond to yield the phenol and toluene as a byproduct.

-

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its application as a strategic intermediate. Its structure is embedded in numerous compounds investigated for a wide range of therapeutic targets.

-

Scaffold for Drug Discovery: It serves as a foundational structure for developing novel therapeutic agents, particularly in oncology and neurology, where indole derivatives have shown significant biological activity.[2]

-

Anti-Cancer Agents: The compound is a documented intermediate in the synthesis of various anti-cancer agents.[1][2]

-

Enzyme Inhibitors: Derivatives have been synthesized and evaluated as potent inhibitors of human steroid 5-alpha-reductase, relevant for treating benign prostatic hyperplasia and other androgen-dependent conditions.[1]

-

CNS Receptor Ligands: It has been used to create novel ligands for the glycine receptor associated with the NMDA ion channel, a target for neurological disorders.[1]

-

Advanced Materials: Beyond pharmaceuticals, its unique structure lends itself to the synthesis of specialized polymers and coatings.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][13]

-

Personal Protective Equipment (PPE): Always handle wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[2][14]

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its multi-faceted reactivity make it an invaluable tool for researchers. The ability to selectively manipulate the carboxylic acid, the protected phenol, and the indole core provides a robust and flexible platform for the design and synthesis of novel, high-value molecules in pharmaceutical, biological, and materials science research.

References

-

J&K Scientific. 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. [Link]

-

ResearchGate. Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide | Request PDF. [Link]

-

Autechaux. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

TCI EUROPE N.V. SAFETY DATA SHEET. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]

- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

-

National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

ResearchGate. A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. [Link]

- Google Patents.

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID CAS#: 39731-09-4 [chemicalbook.com]

- 4. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. One moment, please... [afgsci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 267.28 g/mol and the chemical formula C₁₆H₁₃NO₃, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. This document details its physicochemical properties, provides validated protocols for its synthesis and purification, and explores its applications in the development of novel therapeutics, particularly in the field of oncology. The guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Core Molecular Attributes

This compound is a stable, crystalline solid, typically appearing as a yellow to tan powder.[1] The presence of the benzyloxy group at the 4-position of the indole scaffold significantly influences its electronic properties and reactivity, making it a versatile precursor for further chemical modifications.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| CAS Number | 39731-09-4 | [2] |

| Appearance | Yellow to tan crystalline powder | [1] |

| Purity | ≥ 95% (typically determined by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis. This approach is favored due to the accessibility of the starting materials and the generally high yields obtained.

Step 1: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

Conceptual Workflow for Ester Synthesis:

Caption: Conceptual workflow for the synthesis of the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.

Experimental Protocol: Hydrolysis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

-

Dissolution: Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Saponification: Add a solution of sodium hydroxide or potassium hydroxide to the reaction mixture.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. While a fully assigned spectrum for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar indole-2-carboxylic acid derivatives. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Resonances (in DMSO-d₆):

-

Indole NH: A broad singlet typically above 11.0 ppm.

-

Carboxylic Acid OH: A very broad singlet, often above 12.0 ppm.

-

Aromatic Protons (Indole and Benzyl Rings): A complex multiplet region between 6.5 and 7.5 ppm.

-

Benzyloxy CH₂: A singlet around 5.0-5.5 ppm.

Expected ¹³C NMR Resonances (in DMSO-d₆):

-

Carboxylic Acid Carbonyl: In the range of 160-170 ppm.

-

Aromatic Carbons: Between 100 and 150 ppm.

-

Benzyloxy CH₂ Carbon: Around 70 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation analysis. Under electron ionization (EI), carboxylic acids often exhibit a detectable molecular ion peak.

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to involve several key pathways:

-

Loss of the benzyloxy group: Cleavage of the ether linkage can lead to the loss of a benzyl radical (C₇H₇•, 91 Da) or a benzyloxy radical (C₇H₇O•, 107 Da).

-

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of the entire carboxylic acid group: Fragmentation can result in the loss of the COOH radical (45 Da).

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

This compound serves as a key intermediate in the development of various pharmaceuticals, with a notable application in the synthesis of anti-cancer agents.[1][2] The ability to functionalize both the carboxylic acid group and other positions on the indole ring allows for the creation of diverse chemical libraries for screening against various biological targets. Its role as a synthetic intermediate is crucial for researchers aiming to develop novel therapeutics in areas such as oncology and neurology.[1]

While specific drug candidates synthesized directly from this compound are not extensively detailed in the public domain, its utility is well-established in the broader context of indole-based drug discovery. For instance, indole-2-carboxamides have been explored as potential anti-trypanosomal agents.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined properties and the established, albeit adaptable, synthetic routes make it an accessible and versatile starting material. The insights provided in this guide, from its core attributes to its synthetic methodologies and applications, are intended to empower researchers to effectively utilize this compound in their pursuit of novel scientific discoveries and the development of next-generation therapeutics. The continued exploration of derivatives of this indole carboxylic acid is a promising avenue for identifying new and effective treatments for a range of human diseases.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

J&K Scientific. (n.d.). 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. Retrieved January 12, 2026, from [Link]

Sources

Structure Elucidation of 4-(benzyloxy)-1H-indole-2-carboxylic acid: A Multi-Spectroscopic Approach

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed, first-principles approach to the complete structural verification of 4-(benzyloxy)-1H-indole-2-carboxylic acid. It is structured not as a rigid template, but as a logical workflow mirroring a real-world scientific investigation, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.

Executive Summary

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, particularly in oncology.[1][2] Its utility is predicated on its precise molecular architecture. An unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its application in drug discovery and organic synthesis.[2] This guide details the integrated analytical workflow for its complete structure elucidation, leveraging mass spectrometry (MS) for molecular formula determination, infrared (IR) spectroscopy for functional group identification, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the precise atomic connectivity. Each step is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

The Elucidation Workflow: An Integrated Strategy

The structure elucidation of a novel or synthesized compound is a systematic process of evidence gathering. No single technique provides all the answers. Instead, we use an orthogonal approach where data from different analyses complement and validate one another. The workflow begins with determining the molecular mass and formula, proceeds to map the carbon-hydrogen framework, identifies key functional groups, and finally connects all fragments to assemble the final structure.

Figure 1: The integrated workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

Expertise & Rationale: The first step in analyzing any compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition from a shortlist of possibilities.

Expected Results for C₁₆H₁₃NO₃:

-

Molecular Formula: C₁₆H₁₃NO₃

-

Monoisotopic Mass: 267.0895 g/mol [3]

-

Analysis: Using an electrospray ionization (ESI) source in positive mode, we expect to see the protonated molecular ion [M+H]⁺ at m/z 268.0972. In negative mode, the deprotonated ion [M-H]⁻ at m/z 266.0817 would be observed. The distinct isotopic pattern of carbon (¹³C at ~1.1% natural abundance) would lead to a visible [M+1] peak, the intensity of which can be used to validate the carbon count in the molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an ESI source.

-

Method Parameters:

-

Ionization Mode: ESI, run in both positive and negative modes.

-

Mass Range: Scan from m/z 50 to 500.

-

Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical mass of C₁₆H₁₃NO₃.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Analysis: Mapping the Protons

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm.[4][5] Its broadness is due to hydrogen bonding and exchange.

-

Indole N-H Proton: The proton on the indole nitrogen will also be a broad singlet, usually appearing between 8-11 ppm, depending on the solvent and concentration.

-

Aromatic Protons (Indole and Benzyl Rings): These will appear in the aromatic region (6.5-8.0 ppm). The three adjacent protons on the indole core (H5, H6, H7) will form a coupled system. H3 will be a singlet-like peak, slightly broadened by long-range coupling. The five protons of the benzyl group will show characteristic ortho, meta, and para patterns.

-

Methylene Protons (-O-CH₂-Ph): The two protons of the benzylic ether are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet, typically around 5.0-5.3 ppm.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Carboxyl Carbon (-COOH): This is the most deshielded carbon, appearing around 165-185 ppm.[6][7]

-

Aromatic Carbons: The 12 carbons of the indole and benzyl rings will appear between 100-140 ppm. Carbons attached to heteroatoms (C4, C7a) will be further downfield.

-

Methylene Carbon (-O-CH₂-Ph): The benzylic ether carbon will appear around 70 ppm.

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be critical for confirming the connectivity of the H5-H6-H7 system on the indole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This data allows us to piece the entire puzzle together, for example, by connecting the methylene protons to the C4 of the indole ring and to the benzyl ring's ipso-carbon.

Figure 2: Key HMBC correlations for structural assembly.

Predicted NMR Data Summary

| Position | Predicted δ ¹H (ppm), Mult. | Predicted δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |

| 1 (N-H) | ~11.8, br s | - | C2, C7a |

| 2 | - | ~135 | - |

| 3 | ~7.3, s | ~105 | C2, C3a, C4, C=O |

| 3a | - | ~128 | - |

| 4 | - | ~150 | - |

| 5 | ~6.8, d | ~103 | C3a, C4, C7 |

| 6 | ~7.2, t | ~123 | C4, C7a |

| 7 | ~7.1, d | ~106 | C3a, C5 |

| 7a | - | ~137 | - |

| COOH | ~13.0, br s | ~164 | C2, C3 |

| O-CH₂ | ~5.2, s | ~70 | C4, C1' |

| 1' (Bn) | - | ~136 | - |

| 2'/6' (Bn) | ~7.5, d | ~128 | C4', O-CH₂ |

| 3'/5' (Bn) | ~7.4, t | ~129 | C1' |

| 4' (Bn) | ~7.3, t | ~128 | C2'/6' |

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -COOH and -NH). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

-

Experiments to Run:

-

1D: Standard ¹H, ¹³C{¹H} (proton-decoupled).

-

2D: gCOSY, gHSQC, gHMBC.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis:

-

Integrate the ¹H spectrum to determine proton ratios.

-

Assign peaks in the ¹H and ¹³C spectra based on chemical shifts and coupling patterns.

-

Use the HSQC spectrum to link protons to their attached carbons.

-

Use COSY and HMBC cross-peaks to establish 2,3-bond H-H and 2,3-bond H-C connectivities, respectively, to assemble the molecular fragments.

-

Functional Group Confirmation: Infrared (IR) Spectroscopy

Expertise & Rationale: While NMR provides the structural skeleton, IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹, indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5][8]

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.[9]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1680-1710 cm⁻¹.[8]

-

C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption in the 1200-1250 cm⁻¹ region.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Instrument: A standard FTIR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of all expected peaks provides strong confirmatory evidence for the proposed structure.

Data Synthesis & Final Confirmation

The final and most critical step is the holistic integration of all data:

-

MS confirms the elemental formula is C₁₆H₁₃NO₃.

-

IR confirms the presence of a carboxylic acid, an N-H group, an ether linkage, and aromatic rings.

-

¹H and ¹³C NMR show the correct number of proton and carbon environments for the proposed structure.

-

2D NMR unequivocally connects the fragments: the indole core, the carboxylic acid at position 2, and the benzyloxy group at position 4. The HMBC correlation from the benzylic -CH₂- protons to the C4 of the indole is the definitive piece of evidence linking the ether group to the correct position.

This multi-faceted, self-validating dataset provides incontrovertible proof of the structure as this compound.

Safety and Handling

Professionals handling this compound should consult the full Safety Data Sheet (SDS).

-

Hazards: May cause skin and eye irritation.[10] Avoid breathing dust.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[13]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

Conclusion

The structure elucidation of this compound is a classic example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. Through the logical and systematic integration of data from MS, IR, and a suite of NMR experiments, its molecular structure can be determined with the highest degree of confidence. This rigorous validation is the bedrock upon which its successful application in research and drug development is built.

References

-

J&K Scientific. 4-Benzyloxyindole-2-carboxylic acid | 39731-09-4. [Link]

-

SpectraBase. This compound - N(2)-(2'-hydroxybenzylidene)-hydrazide. [Link]

-

SpectraBase. This compound - N(2)-(2'-hydroxybenzylidene)-hydrazide - Optional[MS (GC)] - Spectrum. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET - 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid ethyl ester. [Link]

-

Singh, R. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. ResearchGate. [Link]

-

Royal Society of Chemistry. ESI for A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. [Link]

-

Royal Society of Chemistry. Supporting Information - 4. [Link]

-

SpectraBase. This compound - N(2)-(4'-hydroxybenzylidene)-hydrazide - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. 4-Benzyloxy-6-acetamido-indole-2-carboxylic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

-

Sharma, K., Kumar, A., & Singh, B. (2025). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

-

Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

Royal Society of Chemistry. Supporting information Indoles. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]

-

CUTM Courseware. Lecture_Structure-elucidation-of-indole.pdf. [Link]

-

PubChem. 7-(benzyloxy)-1H-indole-2-carboxylic acid. [Link]

-

PubChem. (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

Amerigo Scientific. 5-(Benzyloxy)-1H-indole-2-carboxylic acid. [Link]

-

NIST WebBook. 5-Benzyloxyindole-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

SpectraBase. 5-Benzyloxyindole-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (Wade). [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 13242192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. afgsci.com [afgsci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1H-indole-2-carboxylic Acid: Strategies, Starting Materials, and Core Methodologies

Introduction: Strategic Importance in Medicinal Chemistry

4-(Benzyloxy)-1H-indole-2-carboxylic acid is a highly valuable heterocyclic building block in the field of drug discovery and development. Its rigid indole scaffold, coupled with the versatile carboxylic acid handle at the 2-position and the protected hydroxyl group at the 4-position, makes it a critical intermediate for synthesizing a range of pharmacologically active agents.[1][2] The benzyloxy group serves as a stable protecting group for the phenol, which can be readily removed in later synthetic stages to reveal the free 4-hydroxyindole moiety, a common pharmacophore in many biologically active molecules. This scaffold is integral to the development of novel therapeutics, including anti-cancer agents and compounds targeting neurological disorders.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies, an analysis of the requisite starting materials, and detailed, field-proven protocols for its preparation.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic pathways. The final step is typically the saponification of the corresponding ethyl or methyl ester. The core challenge lies in the construction of the 4-benzyloxyindole-2-carboxylate framework. The most robust and widely adopted disconnections point toward two classical named reactions: the Fischer Indole Synthesis and the Reissert Indole Synthesis .

-

Fischer Indole Approach: This strategy disconnects the C2-C3 and N1-C7a bonds of the indole ring, leading back to a (3-(benzyloxy)phenyl)hydrazine intermediate and a pyruvate derivative (e.g., ethyl pyruvate). The hydrazine itself is typically prepared from a corresponding aniline or nitrobenzene derivative.

-

Reissert Indole Approach: This pathway involves the reductive cyclization of an ortho-nitrophenylpyruvate derivative.[3][4][5] This points to 2-methyl-3-nitrophenol as a practical starting material, which can be benzylated to form 6-benzyloxy-2-nitrotoluene.[6]

This analysis identifies the following key starting materials, which are generally commercially available:

-

3-Aminophenol: A versatile precursor for synthesizing the key hydrazine intermediate for the Fischer synthesis.

-

2-Methyl-3-nitrophenol: The foundational material for the Reissert pathway.[6]

-

Benzyl Chloride or Benzyl Bromide: Used as the benzylation agent to protect the phenolic hydroxyl group.

-

Ethyl Pyruvate or Diethyl Oxalate: Carbonyl components required for building the 2-carboxylate side chain.

Primary Synthetic Strategies and Mechanistic Insights

Strategy 1: The Fischer Indole Synthesis (Preferred Route)

The Fischer indole synthesis is arguably the most reliable and widely used method for constructing the indole core.[7][8][9] It involves the acid-catalyzed cyclization of an arylhydrazone. The overall workflow is a three-stage process.

Stage I: Synthesis of the Key Intermediate, (3-(Benzyloxy)phenyl)hydrazine

This crucial intermediate is not commonly available commercially and must be prepared. The most efficient route starts from 3-aminophenol.

-

Benzylation: The phenolic hydroxyl group of 3-aminophenol is selectively protected using benzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 3-(benzyloxy)aniline.

-

Diazotization: The amino group of 3-(benzyloxy)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[10]

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective method is reduction with sodium sulfite, which proceeds through a diazonium sulfonate intermediate before yielding the final hydrazine upon acidic workup.[11] The product, (3-(benzyloxy)phenyl)hydrazine, is often isolated as its more stable hydrochloride salt.[12]

Stage II: Hydrazone Formation and Fischer Cyclization

-

Hydrazone Formation: (3-(Benzyloxy)phenyl)hydrazine is condensed with ethyl pyruvate. This reaction typically proceeds under mild conditions, often by simply warming the two reactants in a solvent like ethanol, to form the corresponding ethyl 2-((3-(benzyloxy)phenyl)hydrazono)propanoate.

-

Acid-Catalyzed Cyclization: This is the core of the Fischer synthesis. The hydrazone is heated in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a particularly effective choice as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction forward. Other acids like sulfuric acid or Lewis acids like zinc chloride can also be used.[7] The mechanism involves tautomerization to an enamine, followed by a key[10][10]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[7][9] This sequence yields Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate.

Stage III: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, achieved by heating the ester with a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution.[13] Acidification of the reaction mixture precipitates the final product, this compound.

Strategy 2: The Reissert Indole Synthesis

An alternative, though often lower-yielding, route is the Reissert synthesis.[3][4][5][14]

-

Benzylation: 2-Methyl-3-nitrophenol is benzylated using benzyl chloride and potassium carbonate to give 6-benzyloxy-2-nitrotoluene.[6]

-

Condensation: The benzylic methyl group is deprotonated with a strong base (e.g., potassium ethoxide) and condensed with diethyl oxalate. This forms ethyl (6-(benzyloxy)-2-nitrophenyl)pyruvate.[3][4] Potassium ethoxide is often preferred over sodium ethoxide for better yields.[3][4]

-

Reductive Cyclization: The nitro-pyruvate intermediate undergoes reductive cyclization. This is typically achieved using zinc dust in acetic acid or other reducing agents like iron in acetic acid.[4][5][15] The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone to form the indole ring, yielding the target molecule.[3]

Strategy 3: The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a powerful alternative to the direct synthesis and handling of arylhydrazines.[10][16][17] This method merges the diazotization and hydrazone formation steps.

-

Diazotization: 3-(Benzyloxy)aniline is converted to its diazonium salt as described previously.

-

Azo Coupling & Rearrangement: The diazonium salt is reacted directly with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions.[10][18] This initially forms an azo compound, which then undergoes rearrangement and cleavage of the acetyl group to yield the same hydrazone intermediate used in the Fischer indole synthesis.[16][19]

-

Fischer Cyclization & Saponification: From this common hydrazone intermediate, the synthesis proceeds identically to the Fischer route described above.[17]

Detailed Experimental Protocols

The following protocols detail the preferred and most robust synthetic route via the Fischer Indole Synthesis.

Protocol 1: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

-

Materials: 3-Aminophenol, Benzyl Chloride, Potassium Carbonate, Dimethylformamide (DMF), Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Sodium Sulfite (Na₂SO₃), Diethyl Ether.

-

Step 1: Benzylation of 3-Aminophenol.

-

To a stirred solution of 3-aminophenol (50.0 g, 0.458 mol) in 500 mL of DMF, add anhydrous potassium carbonate (76.0 g, 0.550 mol).

-

Add benzyl chloride (58.0 g, 0.458 mol) dropwise at room temperature.

-

Heat the mixture to 80°C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, pour it into 2 L of ice water, and extract with ethyl acetate (3 x 400 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(benzyloxy)aniline, which is used directly in the next step.

-

-

Step 2: Diazotization and Reduction.

-

Suspend the crude 3-(benzyloxy)aniline in a mixture of concentrated HCl (125 mL) and water (500 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[10]

-

Slowly add a solution of sodium nitrite (33.0 g, 0.478 mol) in 100 mL of water dropwise, ensuring the temperature remains below 5 °C.[10] Stir for an additional 30 minutes.

-

In a separate large flask, prepare a solution of sodium sulfite (170 g, 1.35 mol) in 800 mL of water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat at 70 °C for 2 hours.

-

Cool the mixture to 10 °C and slowly add concentrated HCl until the solution is strongly acidic (pH ~1).

-

The (3-(benzyloxy)phenyl)hydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with cold water and then with cold diethyl ether. Dry under vacuum.

-

Protocol 2: Synthesis of Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate

-

Materials: (3-(Benzyloxy)phenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol, Polyphosphoric Acid (PPA).

-

Step 1: Hydrazone Formation.

-

Suspend (3-(benzyloxy)phenyl)hydrazine hydrochloride (25.0 g, 0.100 mol) and ethyl pyruvate (12.8 g, 0.110 mol) in 250 mL of absolute ethanol.

-

Heat the mixture at reflux for 1 hour. The suspension should become a clear solution.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or semi-solid.

-

-

Step 2: Fischer Cyclization.

-

Pre-heat polyphosphoric acid (approx. 250 g) to 80-90 °C in a large flask equipped with a mechanical stirrer.

-

Add the crude hydrazone from the previous step to the hot PPA in portions with vigorous stirring.

-

Maintain the temperature at 90-100 °C for 1 hour. The reaction is exothermic and the color will darken significantly.

-

Carefully pour the hot reaction mixture onto 1 kg of crushed ice with stirring.

-

The solid product will precipitate. Collect the crude solid by filtration and wash thoroughly with water until the washings are neutral.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure ethyl 4-(benzyloxy)-1H-indole-2-carboxylate as a crystalline solid.

-

Protocol 3: Synthesis of this compound

-

Materials: Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid.

-

Procedure:

-

Dissolve ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (10.0 g, 0.034 mol) in 150 mL of ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (4.0 g, 0.100 mol) in 50 mL of water.

-

Heat the mixture at reflux for 2 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Data Presentation and Strategy Comparison

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Japp-Klingemann Modification |

| Key Starting Materials | 3-Aminophenol, Ethyl Pyruvate | 2-Methyl-3-nitrophenol, Diethyl Oxalate | 3-Aminophenol, β-Keto-ester |

| Key Intermediates | Arylhydrazine, Hydrazone | o-Nitrophenylpyruvate | Aryl diazonium salt, Hydrazone |

| Number of Steps | 3 (from aniline) | 3 (from nitrotoluene) | 3 (from aniline) |

| Overall Yield | Generally Good to Excellent | Moderate to Good | Good to Excellent |

| Key Advantages | High reliability, broad scope, well-established | Avoids handling isolated hydrazines | Avoids handling isolated hydrazines, one-pot potential for hydrazone formation |

| Key Disadvantages | Requires synthesis and handling of potentially unstable hydrazine intermediate | Can have lower yields; strong base required for condensation | Reaction conditions for azo-coupling can be sensitive |

Visualizations: Workflows and Mechanisms

Overall Synthetic Workflow (Fischer Route)

Caption: High-level workflow for the Fischer indole synthesis route.

Core Mechanism of the Fischer Indole Cyclization

Caption: Simplified mechanism of the acid-catalyzed Fischer indole cyclization.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30: 1030–1053. [Link]

-

Noland, W. E.; Baude, F. J. (1973). Ethyl Indole-2-carboxylate. Organic Syntheses, Coll. Vol. 5, p.567. [Link]

-

Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Ivashchenko, A. V., et al. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link]

-

Name Reactions in Organic Synthesis. Reissert Indole Synthesis. Cambridge University Press. [Link]

-

Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(82), 52135-52150. [Link]

-

Khan, I., et al. (2012). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. [Link]

-

Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]

-

Wikipedia. Japp–Klingemann reaction. Wikipedia. [Link]

-

Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Batcho, A. D.; Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Hughes, D. L. (2014). The Benzyne Fischer-Indole Reaction. ResearchGate. [Link]

-

Moody, C. J., et al. (2007). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. [Link]

-

Organic Syntheses. Phenylhydrazine. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert_indole_synthesis [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 13. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

A Technical Guide to Determining the Aqueous Solubility of 4-(benzyloxy)-1H-indole-2-carboxylic acid for Drug Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities such as 4-(benzyloxy)-1H-indole-2-carboxylic acid, a thorough understanding of solubility is paramount during lead optimization and pre-formulation stages. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of this compound. In the absence of publicly available experimental data for this specific compound, this document outlines the foundational principles and detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments. We delve into the causality behind experimental choices, provide step-by-step methodologies for robust and self-validating assays, and discuss the influence of key physicochemical properties on solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[3][4] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations in the bloodstream and potentially masking the true pharmacological potential of a compound.[2][5]

Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise but a strategic imperative. It allows for:

-

Informed Candidate Selection: Prioritizing compounds with favorable solubility profiles for further development.

-

Structure-Solubility Relationship (SSR) Studies: Guiding medicinal chemists in modifying molecular structures to enhance solubility without compromising potency.

-

Formulation Strategy: Providing essential data for designing appropriate dosage forms, such as selecting enabling formulations for poorly soluble compounds.[5]

-

Biopharmaceutics Classification System (BCS) Categorization: Aiding in the classification of drugs based on their solubility and permeability, which can streamline regulatory pathways.

This guide focuses on providing the necessary protocols to characterize the solubility of this compound, a molecule of interest in medicinal chemistry.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical properties of the molecule, as they provide a theoretical basis for its expected behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | Chem-Impex[4] |

| Molecular Weight | 267.28 g/mol | Chem-Impex[4] |

| Appearance | Yellow to tan crystalline powder | Chem-Impex[4] |

| Melting Point | 241-242 °C | ChemicalBook[2] |

| Predicted pKa | 4.51 ± 0.30 | ChemicalBook[2] |

| Predicted XLogP3-AA | 3.4 | PubChem[6] |

The predicted pKa of ~4.5 suggests that this compound is a weak acid.[7] This is a critical piece of information, as its ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.[1][8] At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more polar carboxylate anion, which is expected to have significantly higher aqueous solubility. Conversely, at pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. The predicted logP value of 3.4 indicates a lipophilic character, suggesting that the intrinsic solubility of the neutral form may be low.[9]

Differentiating Thermodynamic and Kinetic Solubility

It is essential to distinguish between two types of solubility measurements commonly performed in drug discovery: thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at equilibrium under defined conditions of temperature and pressure.[11] This measurement is typically performed using a shake-flask method and requires a longer incubation time (24-72 hours) to ensure equilibrium is reached.[12] It is the gold standard for solubility determination and is crucial for late-stage development and formulation.

-

Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly introduced from a concentrated organic solvent stock (usually DMSO) into an aqueous buffer. The resulting value is the concentration at which the compound precipitates out of solution and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[10][13] Kinetic solubility assays are high-throughput and are widely used in the early stages of drug discovery for rapid screening and ranking of compounds.[14][15]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of the drug discovery process. For a thorough characterization of this compound, both would be valuable.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[12] It relies on achieving equilibrium between the undissolved solid and the saturated solution.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for a sufficient period to reach equilibrium. The suspension is then filtered to remove any undissolved solid, and the concentration of the compound in the clear filtrate is quantified.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Materials and Equipment:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other relevant buffers (e.g., citrate buffer pH 5.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PVDF syringe filters

-

Calibrated analytical balance

-

Validated HPLC-UV system

-

-

Procedure:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess is crucial to ensure that the solution becomes saturated and solid material remains at equilibrium.

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for 24 to 48 hours. It is advisable to take time points (e.g., 24h and 48h) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[16]

-

After incubation, allow the vials to stand at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove all undissolved particles.

-

Dilute the filtrate as necessary with the mobile phase.

-

Analyze the concentration of the diluted filtrate using a pre-validated HPLC-UV method (see section 5).

-

The determined concentration is the thermodynamic solubility of the compound in that specific medium.

-

Kinetic Solubility: High-Throughput Assay

Kinetic solubility is often measured using a plate-based method that relies on the precipitation of the compound when an aqueous buffer is added to a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the compound is serially diluted and then added to an aqueous buffer in a 96-well plate. After a short incubation period, the amount of precipitated compound is assessed, often by nephelometry (light scattering) or by filtering and measuring the concentration of the remaining dissolved compound by UV spectroscopy.[14][17]

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for High-Throughput Kinetic Solubility.

Detailed Protocol (UV-Vis Method):

-

Materials and Equipment:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (polypropylene for sample prep, UV-transparent for analysis)

-

96-well filter plates (e.g., 0.45 µm)

-

Multichannel pipettes or automated liquid handler

-

Plate shaker

-

UV-Vis microplate reader

-

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

In a 96-well polypropylene plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the first well of a column.

-

Add the aqueous buffer (e.g., 98 µL of PBS) to achieve the highest desired concentration (e.g., 200 µM with 2% DMSO).

-

Perform serial dilutions down the column to create a range of concentrations.

-

Seal the plate and shake for 1-2 hours at room temperature.

-

After incubation, transfer the solutions to a 96-well filter plate placed on top of a 96-well UV-transparent collection plate.

-

Centrifuge the plate assembly to filter the solutions, separating the soluble fraction (filtrate) from any precipitate.

-

Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's λ_max.

-

Calculate the concentration of the dissolved compound in each well against a standard curve prepared in the same buffer/DMSO mixture.

-

The kinetic solubility is the highest concentration at which the measured value corresponds to the nominal (expected) concentration, before a significant drop-off due to precipitation.

-

Analytical Method Development: HPLC-UV Quantification

A robust and validated analytical method is essential for accurately quantifying the concentration of this compound in the solubility assays. HPLC with UV detection is a common and reliable choice.[18][19]

Method Development Considerations:

-

Column Selection: A C18 reversed-phase column is a good starting point due to the lipophilic nature of the compound.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

-

Wavelength (λ_max) Selection: The UV detector should be set to the wavelength of maximum absorbance for this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector.

-

Standard Curve: A calibration curve must be prepared using standards of known concentrations to ensure linearity and accuracy of quantification. The standards should be prepared in the same solvent matrix as the samples to be analyzed.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[20]

The Interplay of Physicochemical Properties and Expected Solubility

The experimental results should be interpreted in the context of the compound's physicochemical properties.

Caption: Factors Influencing Aqueous Solubility.

-

Impact of pH: Given the acidic pKa of ~4.5, the solubility of this compound is expected to be significantly higher in buffers with pH > 6 (e.g., PBS at pH 7.4) compared to acidic buffers (e.g., pH < 4). This is because the compound will be ionized to its more soluble carboxylate form at higher pH.[7][21]

-

Impact of Lipophilicity: The high logP suggests that the intrinsic solubility (the solubility of the neutral form) will be low. This reinforces the expectation of poor solubility in acidic environments.

-

Solid-State Properties: The thermodynamic solubility value is specific to the solid form of the material used (e.g., a specific polymorph or amorphous material).[22][23] Different crystalline forms can have different solubilities. It is good practice to characterize the solid form of the material being tested using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[24][25]

Conclusion

While specific experimental solubility data for this compound is not readily found in published literature, this guide provides a robust and scientifically sound framework for its determination. By employing the detailed protocols for both thermodynamic (shake-flask) and kinetic (high-throughput) solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. A thorough understanding and interpretation of this data, grounded in the compound's fundamental physicochemical properties, will enable informed decision-making, guide formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert Opinion on Drug Discovery, 2(4), 459-473.

- Bergström, C. A., & Avdeef, A. (2019).

- Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today, 1(9), 387-393.

- Chem-Impex. (n.d.). 4-Benzyloxyindole-2-carboxylic acid.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- ChemicalBook. (n.d.). 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID.

- PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- D'Avolio, A., et al. (2014). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 98, 105-112.

- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

- Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(4), 10-15.

- Auriga Research. (n.d.). Solid State Characterization.

- Malvern Panalytical. (n.d.). Solid state characterization techniques.

- OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from Journal of Analytical & Bioanalytical Techniques.

- The Solubility Company. (n.d.). pKa & LogP Analysis Services.

- Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- MDPI. (2021).

- Pion. (2023). What is pKa and how is it used in drug development?.

- Soman, A., Qiu, Y., & Li, Q. C. (2012). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance.

- Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- IJCRT.org. (n.d.).

- NorthEast BioLab. (n.d.). HPLC UV Method Development.

- Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3069.

- ChemRxiv. (2023).

- WuXi AppTec DMPK. (n.d.). Solubility Study.

- ResearchGate. (n.d.).

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. ucd.ie [ucd.ie]

- 6. enamine.net [enamine.net]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 9. thesolubilitycompany.com [thesolubilitycompany.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ijcrt.org [ijcrt.org]

- 21. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 22. solitekpharma.com [solitekpharma.com]

- 23. aurigaresearch.com [aurigaresearch.com]